![molecular formula C11H13NO B170523 N-[2-(Prop-1-en-2-yl)phenyl]acetamide CAS No. 72934-86-2](/img/structure/B170523.png)
N-[2-(Prop-1-en-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Prop-1-en-2-yl)phenyl]acetamide, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acetaminophen and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(Prop-1-en-2-yl)phenyl]acetamide is not fully understood. However, studies have suggested that N-[2-(Prop-1-en-2-yl)phenyl]acetamide may act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition may contribute to the analgesic and anti-inflammatory effects of N-[2-(Prop-1-en-2-yl)phenyl]acetamide.
Biochemical and Physiological Effects:
N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In addition, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(Prop-1-en-2-yl)phenyl]acetamide in lab experiments is its low toxicity. N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to have low cytotoxicity and is generally well-tolerated by cells. In addition, N-[2-(Prop-1-en-2-yl)phenyl]acetamide is relatively easy to synthesize and can be obtained in high purity.
One limitation of using N-[2-(Prop-1-en-2-yl)phenyl]acetamide in lab experiments is its limited solubility in water. N-[2-(Prop-1-en-2-yl)phenyl]acetamide is soluble in organic solvents such as ethanol and DMSO, but its solubility in water is limited. This may limit its use in certain experiments, particularly those that require aqueous solutions.
Orientations Futures
There are several future directions for the study of N-[2-(Prop-1-en-2-yl)phenyl]acetamide. One direction is the further investigation of its potential applications in cancer therapy. Studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide has antitumor activity, but its mechanism of action and potential for clinical use require further investigation.
Another direction is the development of new herbicides based on N-[2-(Prop-1-en-2-yl)phenyl]acetamide. Studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide inhibits the growth of certain weeds, making it a potential candidate for the development of new herbicides.
Finally, the use of N-[2-(Prop-1-en-2-yl)phenyl]acetamide as a precursor for the synthesis of various materials, including metal-organic frameworks and coordination polymers, is an area of active research. Further studies in this area may lead to the development of new materials with unique properties and applications.
Conclusion:
In conclusion, N-[2-(Prop-1-en-2-yl)phenyl]acetamide, or N-[2-(Prop-1-en-2-yl)phenyl]acetamide, is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of N-[2-(Prop-1-en-2-yl)phenyl]acetamide may lead to the development of new therapies, herbicides, and materials with unique properties and applications.
Méthodes De Synthèse
N-[2-(Prop-1-en-2-yl)phenyl]acetamide can be synthesized through the reaction of 2-acetylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields N-[2-(Prop-1-en-2-yl)phenyl]acetamide as a white solid. Other methods for the synthesis of N-[2-(Prop-1-en-2-yl)phenyl]acetamide have also been reported in the literature, including the use of palladium catalysts and microwave-assisted synthesis.
Applications De Recherche Scientifique
N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In addition, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been shown to have antitumor activity and may have potential applications in cancer therapy.
In agriculture, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been studied for its potential use as a herbicide. Studies have shown that N-[2-(Prop-1-en-2-yl)phenyl]acetamide inhibits the growth of certain weeds, making it a potential candidate for the development of new herbicides.
In materials science, N-[2-(Prop-1-en-2-yl)phenyl]acetamide has been studied for its potential use as a precursor for the synthesis of various materials, including metal-organic frameworks and coordination polymers.
Propriétés
Numéro CAS |
72934-86-2 |
|---|---|
Nom du produit |
N-[2-(Prop-1-en-2-yl)phenyl]acetamide |
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-(2-prop-1-en-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO/c1-8(2)10-6-4-5-7-11(10)12-9(3)13/h4-7H,1H2,2-3H3,(H,12,13) |
Clé InChI |
AWABDKOOTXOIAM-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1NC(=O)C |
SMILES canonique |
CC(=C)C1=CC=CC=C1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



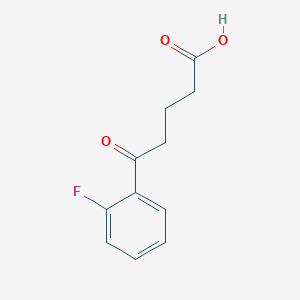
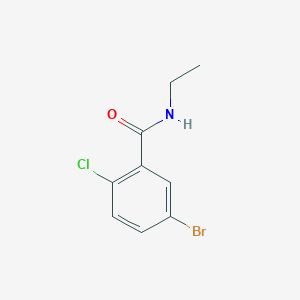
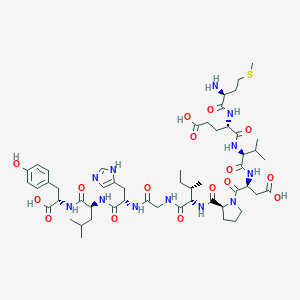
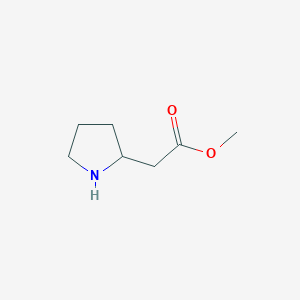
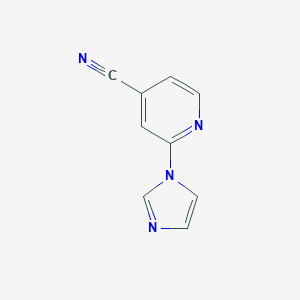
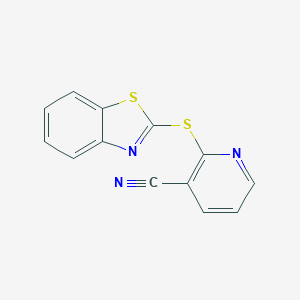
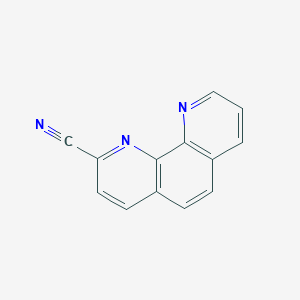
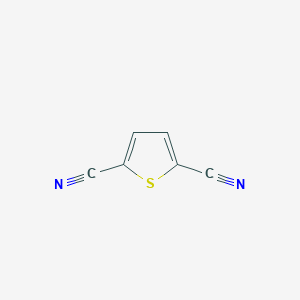

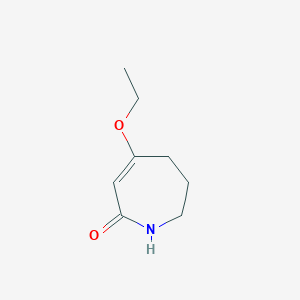
![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)
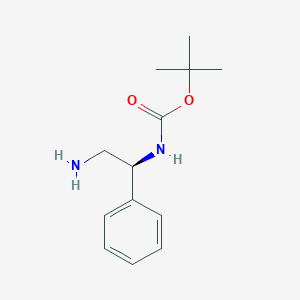
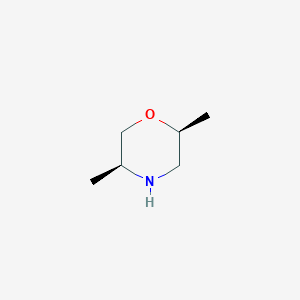
![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)